2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a cyclohepta[b]pyridine ring, and a fluorophenylacetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohepta[b]pyridine ring, introduction of the cyano group, and subsequent attachment of the fluorophenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s pharmacological properties are investigated for potential drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- Methyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate
Uniqueness
Compared to similar compounds, 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18FN3OS |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H18FN3OS/c20-15-7-4-5-9-17(15)22-18(24)12-25-19-14(11-21)10-13-6-2-1-3-8-16(13)23-19/h4-5,7,9-10H,1-3,6,8,12H2,(H,22,24) |
InChI Key |
OYZNMCHGQKUIBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC=CC=C3F)C#N |
Origin of Product |
United States |
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